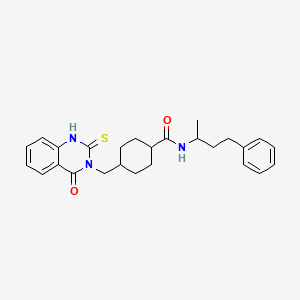

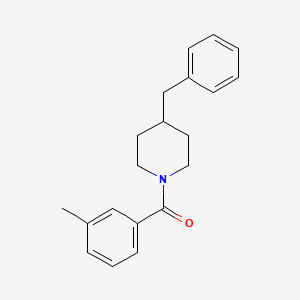

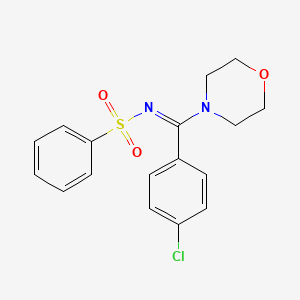

![molecular formula C14H24N2O2 B2741336 1,3-Diazaspiro[4.11]hexadecane-2,4-dione CAS No. 839-32-7](/img/structure/B2741336.png)

1,3-Diazaspiro[4.11]hexadecane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazaspiro[4.11]hexadecane-2,4-dione, also known as spirooxazine, is a heterocyclic compound that possesses a unique photochromic property. Spirooxazine is known to undergo reversible photochromism, which means that it can switch between two different forms in response to light. This unique property has made it a subject of interest for researchers in various fields.

Scientific Research Applications

Structural Analysis and Spectroscopy

The compound and its derivatives have been extensively analyzed through various spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR, and structural methods like single-crystal X-ray diffraction. For instance, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione was found to crystallize in a triclinic P−1 space group, and its cyclopentane ring adopts an envelope conformation. The structure-property relationship of these compounds has been a subject of interest, and their three-dimensional packing is influenced by hydrogen bonds and numerous interactions between neighboring molecules. These analyses help in understanding the structural features and properties of these compounds, contributing to their potential use in various applications (Lazić et al., 2017).

Synthesis and Characterization

1,3-Diazaspiro[4.11]hexadecane-2,4-dione and its derivatives are subject to synthetic exploration to identify novel compounds and understand their properties. For example, a range of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid, indicating the compound's versatility in forming derivatives with potential applications (Ahmed et al., 2012).

Pharmacological and Biological Activity

Several studies have focused on the pharmacological and biological activities of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione derivatives. For example, the hypoglycemic potential of certain spiroimidazolidine-2,4-diones was investigated in vivo on male albino rats, and some compounds were found to have significant activity, potentially reducing blood glucose levels (Iqbal et al., 2012). Similarly, studies on the antibacterial and antifungal activity of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines have shown promising results, indicating the compound's potential in developing new antimicrobial agents (Rajanarendar et al., 2010).

Material Science Applications

In material science, derivatives of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione have been incorporated into polymers, enhancing properties such as solubility, thermal stability, and film-forming ability. For instance, a series of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione were synthesized, showcasing excellent thermal stability and high glass transition temperatures, indicating potential uses in high-performance materials (Bucio et al., 2005).

properties

IUPAC Name |

1,3-diazaspiro[4.11]hexadecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-12-14(16-13(18)15-12)10-8-6-4-2-1-3-5-7-9-11-14/h1-11H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVACDGTUCJOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC2(CCCCC1)C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332053 |

Source

|

| Record name | 1,3-diazaspiro[4.11]hexadecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Diazaspiro[4.11]hexadecane-2,4-dione | |

CAS RN |

839-32-7 |

Source

|

| Record name | 1,3-diazaspiro[4.11]hexadecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)